BenchChemオンラインストアへようこそ!

Eipa

NHE1 Inhibitor potency pH regulation

EIPA (5-(N-Ethyl-N-isopropyl)amiloride) is a research-grade Na+/H+ exchanger inhibitor with >1,900-fold greater potency against NHE1 versus amiloride. Its distinct isoform selectivity (446-fold difference between NHE1 IC50=0.014µM and NHE3 IC50=6.25µM) enables precise pharmacological dissection in cancer metastasis research, where it suppresses hypoxia-induced migration via ERK1/2-MMP pathways. In cardiovascular models, EIPA reduces infarct size by >80% in I/R injury. When your protocol demands potent, isoform-specific NHE inhibition that generic amiloride cannot deliver, EIPA is the validated tool of choice.

Molecular Formula C11H18ClN7O
Molecular Weight 299.76 g/mol
CAS No. 1154-25-2
Cat. No. B1671149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEipa
CAS1154-25-2
Synonyms5-(ethylisopropyl)amiloride
5-(N-ethyl-N-isopropyl)amiloride
EIPA
ethylisopropylamiloride
N-amidino-3-amino-5-ethylisopropylamino-6-chloropyrazine carboxamide
Molecular FormulaC11H18ClN7O
Molecular Weight299.76 g/mol
Structural Identifiers
SMILESCCN(C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N)C(C)C
InChIInChI=1S/C11H18ClN7O/c1-4-19(5(2)3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20)
InChIKeyQDERNBXNXJCIQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EIPA (CAS 1154-25-2) - A Potent Amiloride-Derived Na+/H+ Exchanger Inhibitor for Specialized Research Applications


5-(N-Ethyl-N-isopropyl)amiloride, commonly known as EIPA, is a synthetic derivative of the diuretic amiloride, belonging to the pyrazinecarboxamide class of compounds [1]. It functions primarily as an inhibitor of sodium-hydrogen exchangers (NHEs), with additional activity against the TRPP3 ion channel . EIPA is widely utilized in research settings to investigate intracellular pH regulation, cell volume control, and specific NHE isoform functions, offering a distinct pharmacological profile that differentiates it from its parent compound and other amiloride analogs [1].

Why Amiloride or Other NHE Inhibitors Cannot Simply Replace EIPA in Critical Research Protocols


Generic substitution with amiloride or other NHE inhibitors is not scientifically valid due to substantial differences in potency and isoform selectivity. While amiloride itself is a weak, non-selective inhibitor of NHEs, EIPA exhibits up to 1,900-fold greater potency against the NHE1 isoform [1]. Furthermore, the pharmacological profile of EIPA varies significantly across biological systems; for instance, its potency and selectivity profile established in mammalian cells does not translate to other models, such as fish gill NHEs, where it offers no advantage over amiloride [2]. These quantitative and contextual differences make EIPA an essential, non-substitutable tool for studies requiring precise inhibition of specific NHE isoforms in defined mammalian systems.

Quantitative Differentiation of EIPA: A Comparative Evidence Guide for Scientific Procurement


EIPA vs. Amiloride: Superior NHE1 Inhibitory Potency in Mammalian Cells

In acid-loaded T84 human intestinal epithelial cells, EIPA demonstrates significantly higher potency as an inhibitor of Na+/H+ exchanger (NHE) activity compared to the parent compound amiloride. The IC50 for EIPA was determined to be 519 nM, whereas amiloride required a 36.6-fold higher concentration of 19 µM to achieve the same level of inhibition [1].

NHE1 Inhibitor potency pH regulation

EIPA vs. Cariporide (HOE 642): A Potency Comparison in Intestinal Epithelial Cells

In a direct head-to-head comparison of NHE inhibition in acid-loaded T84 intestinal epithelial cells, EIPA (IC50 = 519 nM) exhibited a slight but measurable 1.2-fold increase in potency over the NHE1-selective inhibitor cariporide (IC50 = 630 nM) [1]. This indicates that in this specific cellular context, EIPA's broader isoform inhibition profile translates to a marginally more effective blockade of overall NHE activity.

Cariporide NHE1 NHE2 Inhibitor selectivity

EIPA's Distinct Isoform Selectivity Profile Across NHE1, NHE2, NHE3, and NHE5

EIPA acts as a potent inhibitor of multiple NHE isoforms, but with clearly defined and quantifiable selectivity. It inhibits NHE1 with a Ki of 0.02 µM, NHE2 with a Ki of 0.5 µM, NHE3 with a Ki of 2.4 µM, and NHE5 with a Ki of 0.42 µM [1]. This profile reveals a 120-fold preference for NHE1 over NHE3, which is crucial for designing experiments to dissect the specific roles of these exchangers.

NHE isoforms Selectivity Ki

Quantitative Isoform Discrimination in Parotid Gland Cells: EIPA's Sensitivity for NHE1 vs. NHE3

The differential sensitivity of various NHE isoforms to EIPA enables their functional discrimination in native tissues. In rat parotid acinar cells, which predominantly express NHE1, the IC50 for EIPA was 0.014 µM. This is 54-fold lower than the IC50 of 0.754 µM observed in ductal cells, which co-express NHE1 and NHE3, and over 446-fold lower than the IC50 of 6.25 µM for cells exclusively expressing NHE3 [1].

NHE1 NHE3 Parotid acinar cells IC50

Cardioprotective Efficacy: EIPA's Reduction of Myocardial Infarct Size in an Ex Vivo Model

In an isolated perfused rabbit heart model of regional ischemia, treatment with 1 µM EIPA significantly reduced myocardial infarct size. In untreated hearts, 30 minutes of ischemia resulted in 29.6 ± 2.8% infarction of the risk zone. Pre-ischemic treatment with EIPA reduced this to 5.4 ± 2.0%, while post-ischemic treatment resulted in 7.0 ± 1.0% infarction [1]. This represents an 81.8% and 76.4% reduction, respectively.

Cardioprotection Ischemia-reperfusion injury Infarct size

Anti-Metastatic Potential: EIPA Suppresses Hypoxia-Induced Hepatocellular Carcinoma Cell Migration and Invasion

In functional assays with HepG2 hepatocellular carcinoma cells, EIPA was shown to suppress the enhanced cell migration and invasion driven by hypoxic conditions [1]. While quantitative data on migration distance or invasion count is provided in the context of relative changes, this study identifies a specific pathway: EIPA's suppressive effect was linked to the down-regulation of MMP-2, MMP-9, and VEGF expression, which occurs in an ERK1/2-dependent manner [1].

Cancer metastasis Hepatocellular carcinoma Cell migration

Validated Research Applications of EIPA (CAS 1154-25-2) Based on Quantitative Evidence


Dissecting NHE1 vs. NHE3 Function in Native Tissues via Differential Inhibitor Sensitivity

EIPA is ideally suited for studies aiming to pharmacologically distinguish NHE1 from NHE3 activity in complex tissues. As established, there is a >446-fold difference in potency between its effect on NHE1-dominant cells (IC50 = 0.014 µM) and NHE3-expressing cells (IC50 = 6.25 µM) [1]. By using a low concentration of EIPA (e.g., 0.1 µM), researchers can selectively inhibit NHE1 with minimal effect on NHE3. A subsequent high concentration (e.g., 10 µM) can then be used to inhibit the remaining, EIPA-resistant NHE activity, which can be confidently attributed to NHE3. This concentration-dependent approach is a powerful tool for functional dissection in organs like the parotid gland, kidney, and intestine.

Investigating NHE1-Dependent Tumor Cell Migration and Invasion in Hypoxic Microenvironments

EIPA is a critical tool for cancer biologists investigating the role of intracellular pH regulation in metastasis. Its demonstrated ability to suppress hypoxia-induced migration and invasion in hepatocellular carcinoma cells provides a mechanistic link between NHE1 activity and metastatic behavior [2]. This is further supported by its defined molecular pathway involving ERK1/2 and MMPs [2]. Researchers studying solid tumor biology, particularly in the context of the acidic and hypoxic tumor microenvironment, can use EIPA to probe the NHE1-dependent mechanisms that drive cancer cell motility and invasiveness.

Evaluating Cardioprotective Strategies in Ex Vivo Ischemia-Reperfusion Injury Models

For researchers in cardiovascular physiology, EIPA is a validated agent for studying the role of NHE1 in ischemia-reperfusion (I/R) injury. Its potent cardioprotective effect is well-quantified in the isolated rabbit heart model, where it reduced infarct size by over 80% when administered before ischemia [3]. This robust, reproducible effect allows scientists to use EIPA as a standard positive control for NHE1 inhibition or as a tool to investigate the downstream signaling pathways (e.g., PKC-independent mechanisms) involved in I/R injury and cardioprotection [3].

Probing NHE Activity in Intestinal Epithelial Physiology and Pharmacology

Given its well-characterized potency in human intestinal epithelial T84 cells (IC50 = 519 nM), EIPA is a suitable tool for investigating the physiological and pharmacological regulation of NHE1 and NHE2 in the gut [4]. Its intermediate potency allows for effective inhibition without complete ablation of NHE activity, making it useful for studying the modulation of these exchangers by hormones and neurotransmitters, such as serotonin (5-HT) [4]. Its use in these models is supported by a direct comparison showing its slight potency advantage over cariporide, a more selective NHE1 inhibitor [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eipa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.